molecular formula C12H13NO2S2 B15240391 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid

2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid

Cat. No.: B15240391
M. Wt: 267.4 g/mol
InChI Key: YXGCWCGSHYOKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates with sodium metabisulfite as a catalyst . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit anticonvulsant activity by binding to GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The compound’s structure allows it to interact with these targets, leading to its observed biological effects.

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be compared with other benzothiazole derivatives such as 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide and 2-arylbenzothiazoles . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO2S2

Molecular Weight

267.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H13NO2S2/c1-7(2)10(11(14)15)17-12-13-8-5-3-4-6-9(8)16-12/h3-7,10H,1-2H3,(H,14,15)

InChI Key

YXGCWCGSHYOKJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.